molecular formula C6H5ClLi2NO3PS B12773157 Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate CAS No. 119395-97-0

Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate

Katalognummer: B12773157
CAS-Nummer: 119395-97-0
Molekulargewicht: 251.5 g/mol
InChI-Schlüssel: RIROXZKPCPBCFE-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate is a compound belonging to the class of phosphorothioates. These compounds are characterized by the presence of phosphorus and sulfur atoms bonded together. This particular compound is notable for its applications in various fields, including agrochemistry and medicinal chemistry .

Vorbereitungsmethoden

The synthesis of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves the formation of a P-S bond using appropriate phosphorus and sulfur partners. The general methods for the preparation of phosphorothioates include metal-catalyzed cross-coupling reactions, anionic rearrangements, and homolytic processes . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function . The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Phosphorothioic acid, S-(6-chloro-2-pyridinylmethyl) ester, dilithium salt, monohydrate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their reactivity and applications.

Eigenschaften

CAS-Nummer

119395-97-0

Molekularformel

C6H5ClLi2NO3PS

Molekulargewicht

251.5 g/mol

IUPAC-Name

dilithium;(6-chloropyridin-2-yl)methylsulfanyl-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C6H7ClNO3PS.2Li/c7-6-3-1-2-5(8-6)4-13-12(9,10)11;;/h1-3H,4H2,(H2,9,10,11);;/q;2*+1/p-2

InChI-Schlüssel

RIROXZKPCPBCFE-UHFFFAOYSA-L

Kanonische SMILES

[Li+].[Li+].C1=CC(=NC(=C1)Cl)CSP(=O)([O-])[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.